molecular formula C8H12O B149121 1,5-Octadien-3-one CAS No. 65213-86-7

1,5-Octadien-3-one

Cat. No. B149121
CAS RN: 65213-86-7
M. Wt: 124.18 g/mol
InChI Key: VWYBQOFZVSNDAW-AATRIKPKSA-N
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Description

1,5-Octadien-3-one is a chemical compound with the molecular formula C8H12O . It has a molecular weight of 124.1803 . There are two stereoisomers of 1,5-Octadien-3-one: (E)-1,5-Octadien-3-one and (Z)-1,5-Octadien-3-one .


Molecular Structure Analysis

The molecular structure of 1,5-Octadien-3-one consists of an eight-carbon chain with a double bond between the first and second carbons and between the fifth and sixth carbons. There is also a ketone functional group on the third carbon .


Physical And Chemical Properties Analysis

1,5-Octadien-3-one is a colorless clear liquid . It has a specific gravity of 0.82300 to 0.82900 at 25.00 °C . The boiling point is 169.00 °C at 760.00 mm Hg . The vapor pressure is 1.566000 mmHg at 25.00 °C . It is soluble in alcohol and water (1391 mg/L at 25 °C), but insoluble in water .

Scientific Research Applications

Chemical Structure and Reactivity

1,5-Octadien-3-one, through its interaction with rhenium compounds, forms complex structures like tricarbonyltrimethylene-1,2-cyclopentadienylrhenium(I). This compound has been studied for its structural properties using infrared, proton magnetic resonance, and mass spectra, and its structure was confirmed by X-ray analysis (Joshi, Mais, Nyman, Owston, & Wood, 1968).

Catalysis

Selective hydrogenation of dienes like 1,5-Octadien-3-one to monoenes has been catalyzed using (allyl)Pd(II) complexes. This research explores mild conditions and various derivatives for efficient hydrogenation and isomerization processes (Strukul & Carturan, 1979).

Use in Internal Standards

Isotopically labeled compounds such as [5,6-(2)H(2)]-(Z)-1,5-Octadien-3-one have been synthesized for use as internal standards in quantification experiments based on isotope dilution assay. Their chemical purity and isotopic distribution are crucial for accurate measurements (Lin, Welti, Vera, Fay, & Blank, 1999).

Polymerization Research

1,5-Octadien-3-one plays a role in polymerization studies. For instance, copolymerizations of propene with nonconjugated dienes like 1,5-octadiene have been researched using metallocene/methylaluminoxane catalysts. This study includes understanding the microstructures of copolymers and intramolecular cycloaddition processes (Naga, Shiono, & Ikeda, 1999).

Bond Activation Studies

The compound has been investigated in the context of bond activation by low valent ruthenium complexes. Research focused on reactions with Lewis bases and various bond cleavage reactions, providing insights into catalytic processes and chemoselective reactions (Komiya & Hirano, 2003).

Stereochemical Investigations

Studies on the stereochemistry of sigmatropic 1,5-hydrogen shifts in derivatives of 1,5-Octadien-3-one have contributed to the understanding of transition states and energy differences in chemical reactions (Roth, König, & Stein, 1970).

properties

IUPAC Name

(5E)-octa-1,5-dien-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O/c1-3-5-6-7-8(9)4-2/h4-6H,2-3,7H2,1H3/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWYBQOFZVSNDAW-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCC(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C/CC(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

124.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colourless liquid; Penetrating earthy aroma
Record name (E)-1,5-Octadien-3-one
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1826/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Practically insoluble to insoluble in water, Soluble (in ethanol)
Record name (E)-1,5-Octadien-3-one
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1826/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.890-0.900
Record name (E)-1,5-Octadien-3-one
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1826/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

1,5-Octadien-3-one

CAS RN

65213-86-7
Record name 1,5-Octadien-3-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065213867
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (5E)-octa-1,5-dien-3-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1,5-Octadien-3-one
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032447
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
743
Citations
L Allamy, P Darriet, A Pons - Journal of Agricultural and Food …, 2017 - ACS Publications
The main goal of this research was to identify key aroma compounds involved in the dried fruits (prune and dried fig) aroma of musts. An odoriferous zone (OZ) was detected by gas …
Number of citations: 13 pubs.acs.org
M Wurzenberger, W Grosch - Lipids, 1986 - Wiley Online Library
The pathway for the oxidative cleavage of linolenic acid was investigated using a protein fraction from mushrooms (Psalliota bispora) as the enzyme source. Incubation of the protein …
Number of citations: 70 aocs.onlinelibrary.wiley.com
P Bauer, E Ortner, A Buettner - Analytical and Bioanalytical Chemistry, 2022 - Springer
Acrylates as well as 1-alken-3-ones are both known to be odour active substances but are generally identified in different materials. Nonetheless, butyl acrylate and 1-octen-3-one were …
Number of citations: 1 link.springer.com
A Nakanishi, N Miyazawa, K Haraguchi… - Flavour and …, 2014 - Wiley Online Library
The aroma of freshly grated wasabi (Wasabia japonica Matsum.) is not only pungent but also sweet, fruity, green and creamy. In this study we investigated wasabi aroma concentrate by …
Number of citations: 6 onlinelibrary.wiley.com
I Blank, J Lin, FA Vera, DH Welti… - Journal of Agricultural and …, 2001 - ACS Publications
The aroma composition of autoxidized arachidonic acid was characterized by aroma extract dilution analysis. The most potent odorant was trans-4,5-epoxy-(E)-2-decenal followed by 1-…
Number of citations: 60 pubs.acs.org
DB JOSEPHSON, RC LINDSAY… - Journal of food …, 1985 - Wiley Online Library
Volatile compounds which contribute to the distinct melon‐like aroma of fresh Pacific oysters (Crassostrea gigas) were identified as (E,Z)‐2,6‐nonadienal and 3,6‐nonadien‐1‐ol, but …
Number of citations: 149 ift.onlinelibrary.wiley.com
P Darriet, M Pons, R Henry, O Dumont… - Journal of agricultural …, 2002 - ACS Publications
Powdery mildew due to the fungus Uncinula necator is an important disease for the vineyard. The development of the fungus at the surface of the berries leads to the occurrence of a …
Number of citations: 129 pubs.acs.org
DB Josephson, RC Lindsay… - Journal of Agricultural and …, 1984 - ACS Publications
RESULTS AND DISCUSSION The volatile compounds that were found in the fresh freshwater fish and saltwater fish surveyed are shown in Table I. Hexanal, l-octen-3-ol, l, 5-octadien-3-…
Number of citations: 253 pubs.acs.org
V Greger, P Schieberle - Journal of agricultural and food chemistry, 2007 - ACS Publications
An aroma extract dilution analysis applied on an aroma distillate prepared from fresh apricots revealed (R)-γ-decalactone, (E)-β-damascenone, δ-decalactone, and (R/S)-linalool with …
Number of citations: 178 pubs.acs.org
C Karahadian, RC Lindsay - Journal of the American Oil Chemists' Society, 1989 - Springer
Menhaden and cod liver oils without additives or containing either α-tocopherol (670 ppm) or Trolox C (1000 ppm) with or without copper (II) cations (20 ppm) were oxidized under air at …
Number of citations: 36 link.springer.com

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